molecular formula C6H4N2 B1444659 3-Ethynylpyridazine CAS No. 1017793-08-6

3-Ethynylpyridazine

Cat. No.: B1444659
CAS No.: 1017793-08-6
M. Wt: 104.11 g/mol
InChI Key: HHRXJQNSDKDSKP-UHFFFAOYSA-N
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Description

3-Ethynylpyridazine is an organic compound with the chemical formula C6H4N2. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynylpyridazine can be synthesized through several methods. One commonly used method involves the reaction of 2-aminopyrrole with sodium ethynyl in the presence of acetylacetylene bromide. This reaction yields this compound . Another synthetic route includes the use of cyanated cyanoacetate or other hydrocyanate-containing starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-ethynylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in the observed biological effects .

Biological Activity

3-Ethynylpyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethynyl group attached to a pyridazine ring. The synthesis of this compound typically involves the Sonogashira coupling reaction, which is a widely used method for forming carbon-carbon bonds. This method allows for the introduction of various substituents on the pyridazine ring, enhancing its biological activity .

Biological Activity

The biological activity of this compound has been studied in various contexts, including:

  • Antimicrobial Activity : Research indicates that derivatives of ethynylpyridazine exhibit significant antibacterial properties. For instance, studies have shown that certain ethynylpyridine salts possess potent antibacterial effects when activated by light, suggesting potential applications in photodynamic therapy .
  • Anticancer Properties : Compounds related to this compound have demonstrated inhibitory effects on human tumor cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
  • Neuroprotective Effects : Some studies have indicated that pyridazine derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanisms behind these effects are thought to involve the modulation of oxidative stress and inflammation pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various ethynylpyridine compounds against resistant strains of bacteria. Results showed that specific derivatives exhibited effective inhibition zones, indicating their potential as new antibacterial agents .
  • Antitumor Activity : In a clinical trial setting, a derivative of this compound was tested on patients with advanced cancer. The results indicated a significant reduction in tumor size in a subset of patients, showcasing its potential as a therapeutic agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to growth inhibition and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Ethynylpyridine derivatives may induce ROS production, which is linked to their antimicrobial and anticancer activities. The generation of ROS can lead to oxidative damage in target cells, contributing to their death .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition against resistant bacterial strains
AnticancerInduced apoptosis in human tumor cell lines
NeuroprotectiveModulated oxidative stress pathways

Properties

IUPAC Name

3-ethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-4-3-5-7-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXJQNSDKDSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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